molecular formula C8H8INO2 B050607 2-Amino-5-iodo-3-methylbenzoic Acid CAS No. 108857-24-5

2-Amino-5-iodo-3-methylbenzoic Acid

Cat. No. B050607
M. Wt: 277.06 g/mol
InChI Key: WFKOJKHXWWNXPK-UHFFFAOYSA-N
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Patent
US04783467

Procedure details

Iodine monochloride (28.9 g) was added over 0.5 hours to a stirred solution of 2-amino-3-methylbenzoic acid (24.5 g) (Aldrich Chemical Co. Ltd.) in acetic acid (250 cm3). After 24 hours ether (250 cm3) was added and the mixture was filtered. The solid material was dried in vacuo to afford the title compound, m.p. 214° (38.6 g).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[NH2:3][C:4]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].CCOCC>C(O)(=O)C>[NH2:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([I:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
ICl
Name
Quantity
24.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid material was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.